molecular formula C6H10F3NO2 B15198287 ((2S,6R)-6-(Trifluoromethyl)morpholin-2-yl)methanol

((2S,6R)-6-(Trifluoromethyl)morpholin-2-yl)methanol

Cat. No.: B15198287
M. Wt: 185.14 g/mol
InChI Key: ZBHWZKGOGDZROC-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2S,6R)-6-(Trifluoromethyl)morpholin-2-yl)methanol is a synthetic organic compound that features a morpholine ring substituted with a trifluoromethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,6R)-6-(Trifluoromethyl)morpholin-2-yl)methanol typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Hydroxymethylation: The hydroxymethyl group can be introduced through the reaction of the morpholine derivative with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

((2S,6R)-6-(Trifluoromethyl)morpholin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxymethyl group or to modify the trifluoromethyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as sodium hydride or organolithium compounds can be used under anhydrous conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Dehydroxymethylated derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

((2S,6R)-6-(Trifluoromethyl)morpholin-2-yl)methanol is used as a building block in the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the effects of trifluoromethyl and hydroxymethyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism by which ((2S,6R)-6-(Trifluoromethyl)morpholin-2-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the hydroxymethyl group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    ((2S,6R)-6-(Methyl)morpholin-2-yl)methanol: Similar structure but with a methyl group instead of a trifluoromethyl group.

    ((2S,6R)-6-(Ethyl)morpholin-2-yl)methanol: Similar structure but with an ethyl group instead of a trifluoromethyl group.

    ((2S,6R)-6-(Chloromethyl)morpholin-2-yl)methanol: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

((2S,6R)-6-(Trifluoromethyl)morpholin-2-yl)methanol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group is known for its electron-withdrawing effects, metabolic stability, and ability to enhance the bioavailability of compounds.

Properties

Molecular Formula

C6H10F3NO2

Molecular Weight

185.14 g/mol

IUPAC Name

[(2S,6R)-6-(trifluoromethyl)morpholin-2-yl]methanol

InChI

InChI=1S/C6H10F3NO2/c7-6(8,9)5-2-10-1-4(3-11)12-5/h4-5,10-11H,1-3H2/t4-,5+/m0/s1

InChI Key

ZBHWZKGOGDZROC-CRCLSJGQSA-N

Isomeric SMILES

C1[C@H](O[C@H](CN1)C(F)(F)F)CO

Canonical SMILES

C1C(OC(CN1)C(F)(F)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.